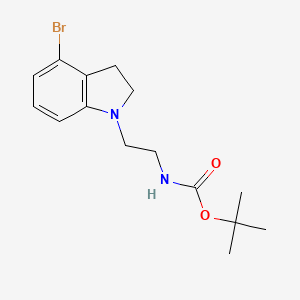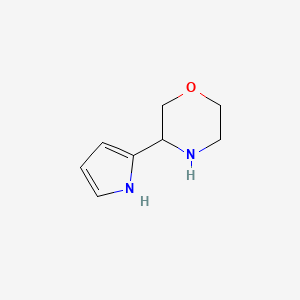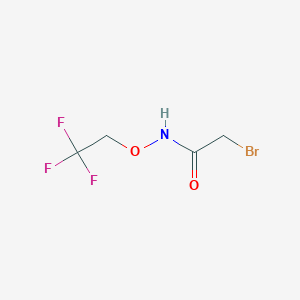
Tert-butyl (2-(4-bromoindolin-1-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl carbamate group attached to an indole moiety, which is further substituted with a bromo group. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Carbamate Formation: The brominated indole is reacted with tert-butyl chloroformate and a base such as triethylamine to form the tert-butyl carbamate derivative.
Industrial Production Methods
Industrial production of tert-butyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole moiety can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole-2,3-diones or other oxidized products.
Reduction: Formation of reduced indole derivatives.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
科学的研究の応用
tert-Butyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate: has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in the study of indole-based biological activities, such as enzyme inhibition and receptor binding.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
作用機序
The mechanism of action of tert-butyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The indole moiety can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. The bromo group can enhance binding affinity and specificity by forming halogen bonds with target proteins.
類似化合物との比較
tert-Butyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate: can be compared with other indole derivatives such as:
tert-Butyl N-[2-(4-chloro-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate: Similar structure but with a chloro group instead of a bromo group, which may affect its reactivity and biological activity.
tert-Butyl N-[2-(4-fluoro-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate: Contains a fluoro group, which can influence its electronic properties and interactions with biological targets.
tert-Butyl N-[2-(4-methyl-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate: Features a methyl group, which can alter its steric and hydrophobic characteristics.
The uniqueness of tert-butyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H21BrN2O2 |
|---|---|
分子量 |
341.24 g/mol |
IUPAC名 |
tert-butyl N-[2-(4-bromo-2,3-dihydroindol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)17-8-10-18-9-7-11-12(16)5-4-6-13(11)18/h4-6H,7-10H2,1-3H3,(H,17,19) |
InChIキー |
AILMVAZIIAWZDQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCN1CCC2=C1C=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13488627.png)

![tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate](/img/structure/B13488642.png)



![2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13488653.png)

![Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate](/img/structure/B13488661.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid](/img/structure/B13488671.png)
